molecular formula C14H20N4O3 B2926012 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide CAS No. 1704498-17-8

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2926012
CAS No.: 1704498-17-8
M. Wt: 292.339
InChI Key: HCPVSGNMNIUVKS-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydropyran (oxan-4-yl)methyl group at the N1 position and a 5-oxopyrrolidine-2-carboxamide moiety at the C4 position.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-13-2-1-12(17-13)14(20)16-11-7-15-18(9-11)8-10-3-5-21-6-4-10/h7,9-10,12H,1-6,8H2,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVSGNMNIUVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the pyrrolidine ring through amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield N-oxide derivatives, while reduction can lead to fully saturated compounds. Substitution reactions can introduce various alkyl or aryl groups, modifying the compound’s properties .

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:

Compound Name Key Structural Features Reported Biological Activity References
Target Compound Pyrazole + oxan-4-ylmethyl; 5-oxopyrrolidine-2-carboxamide Not reported in evidence -
1,3,4-Thiadiazole derivatives Pyrazole + nitro groups; 1,3,4-thiadiazole Antimicrobial (E. coli, B. mycoides, C. albicans)
2-(2-Methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide Pyrazole + oxan-4-yl; methoxyphenyl acetamide No activity data
1-[(oxan-4-yl)methyl]piperazine Piperazine + oxan-4-ylmethyl No activity data
tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate Pyrazole + tetrahydropyran; tert-butyl carbamate No activity data
Key Observations:

Pyrazole Core: All compounds share a pyrazole ring, a nitrogen-rich heterocycle known for diverse bioactivity. However, substituent variations significantly alter properties: The oxan-4-ylmethyl group in the target compound and analogs (e.g., ) likely improves solubility and metabolic stability compared to nitro or methoxyphenyl groups in other derivatives .

Biological Activity: 1,3,4-Thiadiazole derivatives () demonstrate antimicrobial activity, attributed to the electron-withdrawing nitro groups and thiadiazole ring, which may disrupt microbial membranes . The absence of nitro groups in the target compound suggests differing mechanisms or targets. No activity data are available for oxan-4-yl-containing pyrazole analogs (–5), highlighting a gap in pharmacological characterization for this structural class.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrrolidine moiety, and an oxan group. Its molecular formula is C_{12}H_{16}N_{4}O_{3}, with a molecular weight of approximately 252.28 g/mol. The presence of multiple functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

  • Cytotoxicity : In vitro assays showed that the compound reduced the viability of A549 cells significantly, with some derivatives achieving over 66% reduction in cell viability at a concentration of 100 µM after 24 hours .
  • Selectivity : The compound demonstrated selective cytotoxicity, affecting cancerous cells more than non-cancerous human small airway epithelial cells (HSAEC-1 KT), indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens. The following pathogens were targeted in studies:

  • Gram-positive bacteria : Methicillin-resistant Staphylococcus aureus (MRSA)
  • Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii

Key Findings:

  • Efficacy Against Resistant Strains : The compound exhibited notable activity against MRSA and other resistant strains, highlighting its potential as an antimicrobial agent in the face of rising antibiotic resistance .
  • Mechanism of Action : While specific mechanisms are still under investigation, preliminary results suggest that the compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor .

Comparative Analysis of Biological Activities

Activity TypeTest Organism/Cell LineConcentrationEffectiveness (%)Reference
AnticancerA549 (lung cancer)100 µM66% viability reduction
AntimicrobialMRSAVariableSignificant inhibition
AntimicrobialKlebsiella pneumoniaeVariableSignificant inhibition

Case Studies

  • Study on Anticancer Properties :
    • Researchers evaluated various derivatives of 5-oxopyrrolidine, including this compound, against A549 cells. The study found that modifications to the pyrrolidine structure significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Study on Antimicrobial Efficacy :
    • A separate investigation focused on the antimicrobial action of the compound against multidrug-resistant strains. Results indicated that certain structural modifications enhanced activity against MRSA and other resistant pathogens, suggesting pathways for further development into therapeutic agents .

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